molecular formula C11H13NO4 B043345 4-Amino-D,L-benzylsuccinic Acid CAS No. 75043-31-1

4-Amino-D,L-benzylsuccinic Acid

Cat. No.: B043345
CAS No.: 75043-31-1
M. Wt: 223.22 g/mol
InChI Key: HWEYHPQQWPDLAY-UHFFFAOYSA-N
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Description

4-Aminobenzylsuccinic acid is a chemical compound with the molecular formula C11H13NO4. It is also known by other names such as 2-[(4-aminophenyl)methyl]butanedioic acid. This compound is a potent competitive inhibitor of carboxypeptidase, making it valuable in biochemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminobenzylsuccinic acid typically involves the reaction of benzylsuccinic acid with an amine group. One common method is the acid-amine coupling reaction, where benzylsuccinic acid is reacted with an amine under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the preparation of 4-aminobenzylsuccinic acid can involve the use of phosgene and other reagents to produce the acid chloride, which is then reacted with an amine to form the final product . This method allows for large-scale production with high yields.

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group in 4-aminobenzylsuccinic acid can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized quinones, reduced amines or alcohols, and substituted derivatives with various functional groups .

Scientific Research Applications

4-Aminobenzylsuccinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-aminobenzylsuccinic acid exerts its effects involves its role as a competitive inhibitor of carboxypeptidase. It binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition is due to the compound’s structural similarity to the enzyme’s natural substrate, allowing it to effectively block enzyme activity .

Comparison with Similar Compounds

  • 4-Aminophenylacetic acid
  • 4-Aminobenzoic acid
  • 4-Aminophenylbutyric acid

Comparison: 4-Aminobenzylsuccinic acid is unique due to its specific inhibitory action on carboxypeptidase, which is not observed in the other similar compounds. Its chemical stability and resistance to proteolytic degradation also make it a more effective ligand for affinity chromatography compared to its analogs .

Properties

IUPAC Name

2-[(4-aminophenyl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEYHPQQWPDLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977010
Record name 2-[(4-Aminophenyl)methyl]butanedioic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90977010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61445-53-2, 75043-31-1
Record name 2-[(4-Aminophenyl)methyl]butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61445-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobenzylsuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Aminophenyl)methyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobenzylsuccinic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-[(4-aminophenyl)methyl]butanedioic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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